molecular formula C14H15ClN2O B1373657 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride CAS No. 1235441-58-3

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1373657
CAS No.: 1235441-58-3
M. Wt: 262.73 g/mol
InChI Key: YAGAHDBOSLNCCA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C14H14N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further connected to a carboximidamide group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and 2-nitrobenzaldehyde.

    Formation of Benzyloxybenzaldehyde: Benzyl alcohol reacts with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzaldehyde.

    Reduction: The nitro group in 2-(benzyloxy)benzaldehyde is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of Carboximidamide: The resulting amine is then reacted with cyanamide to form the carboximidamide group.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale reduction: Using industrial hydrogenation reactors.

    Efficient purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, affecting their function and stability.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)benzene-1-carboxamide
  • 2-(Benzyloxy)benzene-1-carboxylic acid
  • 2-(Benzyloxy)benzene-1-carboxaldehyde

Uniqueness

2-(Benzyloxy)benzene-1-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-phenylmethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGAHDBOSLNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-58-3
Record name 2-(benzyloxy)benzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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